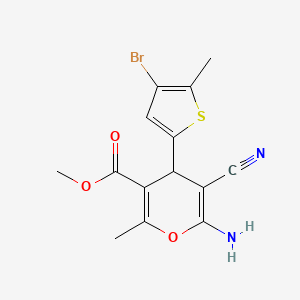![molecular formula C24H19N3O4 B4890775 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)
2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as Compound 1 and is used as a tool compound in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of Compound 1 involves the inhibition of PARP activity. PARP is an enzyme that plays a crucial role in DNA repair, cell death, and inflammation. Inhibition of PARP activity by Compound 1 has been shown to enhance DNA damage and cell death in cancer cells. Additionally, Compound 1 has been shown to reduce inflammation in various disease models.
Biochemical and Physiological Effects:
Compound 1 has been shown to have significant biochemical and physiological effects in various studies. It has been shown to enhance DNA damage and cell death in cancer cells. Additionally, Compound 1 has been shown to reduce inflammation in various disease models. Furthermore, Compound 1 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Compound 1 in lab experiments is its high potency and selectivity for PARP inhibition. Additionally, Compound 1 is relatively easy to synthesize and purify. However, one of the limitations of using Compound 1 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Compound 1 in scientific research. One potential direction is the development of more potent and selective PARP inhibitors based on the structure of Compound 1. Additionally, future studies could investigate the role of Compound 1 in other cellular processes beyond DNA repair, cell death, and inflammation. Finally, future studies could investigate the potential therapeutic applications of Compound 1 in various disease models.
Conclusion:
In conclusion, Compound 1 is a chemical compound that has gained significant attention in scientific research. It is widely used as a tool compound in various biochemical and physiological studies and has been shown to have significant effects on DNA repair, cell death, and inflammation. While there are advantages and limitations to using Compound 1 in lab experiments, there are also several future directions for its use in scientific research.
Synthesemethoden
The synthesis of Compound 1 involves the reaction of 2-aminobenzamide with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure Compound 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 is widely used as a tool compound in various biochemical and physiological studies. It is known to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP) and is used to study the role of PARP in various cellular processes. Compound 1 is also used to investigate the role of PARP in DNA repair, cell death, and inflammation. Additionally, Compound 1 is used to study the pharmacological effects of PARP inhibitors in various disease models.
Eigenschaften
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c25-21(28)18-12-6-7-13-19(18)26-22(29)20(14-15-8-2-1-3-9-15)27-23(30)16-10-4-5-11-17(16)24(27)31/h1-13,20H,14H2,(H2,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVTVJUOHLGODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2C(=O)N)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5852273 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4890693.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-chlorophenyl)-4-piperidinol](/img/structure/B4890702.png)
![2-{5-[4-(allyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4890708.png)

amino]benzamide](/img/structure/B4890727.png)
![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)